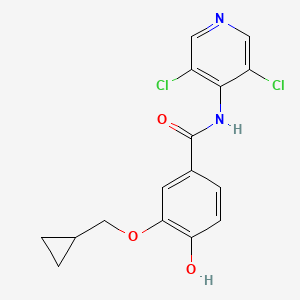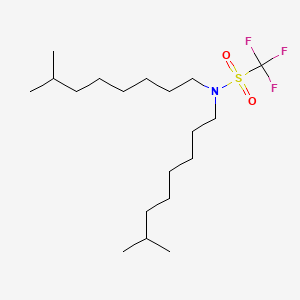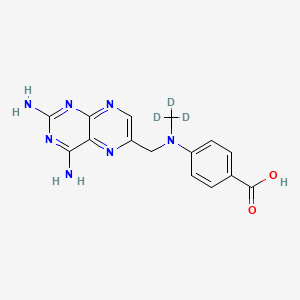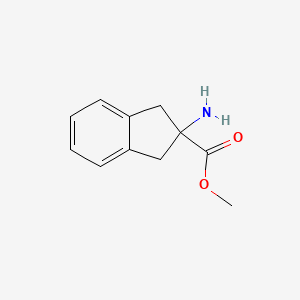
9-Hydroxy Benzopyrene-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy Benzopyrene-d11 is an organic compound with the chemical formula C20HD11O. It is a derivative of Benzopyrene, where one hydrogen atom and one deuterium atom are replaced by an oxygen atom. This compound is a labeled analogue of 9-Hydroxy Benzopyrene, which is a metabolite of Benzopyrene, a known carcinogenic component of tobacco smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy Benzopyrene-d11 involves the deuteration of 9-Hydroxy BenzopyreneThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to achieve the desired isotopic labeling. The final product is purified through various techniques such as chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy Benzopyrene-d11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Hydroxy Benzopyrene-d11 has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of Benzopyrene metabolism.
Medicine: Used in studies related to the carcinogenic effects of Benzopyrene and its metabolites.
Industry: Utilized in the development of diagnostic tools and environmental monitoring
Mechanism of Action
The mechanism of action of 9-Hydroxy Benzopyrene-d11 involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates a signal transduction pathway that leads to the expression of cytochrome P450 enzymes. These enzymes metabolize the compound into reactive intermediates that can form DNA adducts, leading to mutations and carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy Benzopyrene
- 9-Hydroxy Benzopyrene
- Benzopyrene Related Compound 11
- Benzopyrene Related Compound 10
- Benzopyrene Related Compound 9
Uniqueness
9-Hydroxy Benzopyrene-d11 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in metabolic studies and tracing experiments. The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and interactions within biological systems .
Properties
CAS No. |
1246818-35-8 |
|---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
279.382 |
IUPAC Name |
1,2,3,4,5,6,7,8,10,11,12-undecadeuteriobenzo[a]pyren-9-ol |
InChI |
InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
OBBBXCAFTKLFGZ-LFFOKYCESA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C(C=C5)O)C=C2 |
Synonyms |
Benzo[a]pyren-9-ol-d11; 9-Hydroxybenzo[a]pyrene-d11; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)



![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)







![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)
